2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

Thyroid Stimulating Hormone Receptor GPCR Agonism cAMP Assay

Researchers often face reproducibility issues when using flexible, non-validated scaffolds for SAR studies. This compound solves that: a rigid, zero-rotatable-bond scaffold with validated biological activity. • TSHR Agonist: EC50 930 nM benchmark for thyroid disorder SAR. • Antibacterial Control: MIC 50 µg/mL against S. aureus & E. coli. • FBDD Scaffold: Ideal for fragment-based drug design. Shipped globally from BenchChem with full QC documentation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 77726-78-4
Cat. No. B1297104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one
CAS77726-78-4
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(NC2=CC=CC=C2C(=O)N1)C
InChIInChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13)
InChIKeyBXJMRXBQNLKDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one Identity & Structure


2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one (CAS 77726-78-4, also named 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one) is a heterocyclic compound belonging to the dihydroquinazolin-4-one family [1]. This natural product, isolated from microorganisms such as Penicillium notatum, features a gem-dimethyl substitution at the C2 position, which confers a fully saturated 2,3-dihydro scaffold distinct from the planar aromatic quinazolin-4(3H)-one system . The compound serves as a versatile building block in medicinal chemistry and as a probe for biological target engagement studies.

Medicinal chemistry Synthetic building block for SAR exploration
Target engagement Probe for GPCR binding and pathway studies
Scaffold design Conformationally rigid gem-dimethyl core

Non-Substitutability of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one


Generic substitution within the quinazolinone class is not scientifically justifiable due to the profound impact of the C2 gem-dimethyl motif on molecular conformation, metabolic stability, and target engagement. The 2,2-disubstitution eliminates rotatable bonds, creating a conformationally rigid scaffold that minimizes entropic penalties upon target binding . In contrast, mono-substituted or 2-unsubstituted analogs exhibit greater flexibility and are susceptible to oxidative metabolism at the C2 position. Furthermore, the dihydroquinazolin-4-one core of the target compound provides a distinct hydrogen-bonding donor/acceptor profile compared to the fully aromatic quinazolin-4(3H)-one series [1]. Procurement decisions must therefore be guided by compound-specific quantitative data rather than class-level assumptions.

C2 gem-dimethyl motif

Eliminates rotatable bonds; mono-substituted or unsubstituted analogs remain flexible and metabolism-prone.

Dihydroquinazolin-4-one core

Hydrogen-bonding profile differs from planar aromatic quinazolin-4(3H)-one series, altering target recognition.

Conformational entropy

Rigid scaffold minimizes entropic binding penalty; flexible analogs may not replicate binding thermodynamics.

Key Evidence for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one


TSHR Agonist Potency

In a direct head-to-head comparison within the same high-throughput screening campaign of over 73,000 compounds, the target compound (identified as hit 1a) exhibited an EC50 of 930 nM for TSHR agonist activity, whereas the optimized lead compound 8b demonstrated a 60-fold improvement in potency (EC50 ≈ 15 nM) [1]. This quantitative relationship establishes the target compound as the validated starting point for SAR optimization rather than an inactive or promiscuous analog.

TSHR Agonist EC50
Head-to-head
930 nM (hit 1a) vs lead 8b ~15 nM (60× difference)
Hit compound benchmark for TSHR SAR studies
HEK-EM293 cells; cAMP ELISA after 1 hr
Thyroid Stimulating Hormone Receptor GPCR Agonism cAMP Assay

Broad-Spectrum Antibacterial Activity

The target compound exhibits moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . While this potency is lower than that of advanced quinazolinone antimicrobial leads (e.g., MIC 2-8 µg/mL), it provides a valuable control or starting point for structure-activity relationship (SAR) studies. The equipotent activity against both Gram-positive and Gram-negative strains suggests a mechanism distinct from narrow-spectrum agents, potentially involving non-selective membrane disruption or metabolic interference.

Antibacterial MIC
Data to verify
50 µg/mL vs advanced leads 2–8 µg/mL
Broad-spectrum screening control
Broth microdilution; S. aureus and E. coli
Antimicrobial Susceptibility Gram-positive Bacteria Gram-negative Bacteria

Synthetic Accessibility

A systematic study of reaction conditions for the synthesis of 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (3a) revealed that quantitative yield (~100%) is achievable using iodine as a catalyst under solvent-free conditions at room temperature (Entry 18) [1]. This represents a significant improvement over earlier methods that yielded only 35-83% under acidic conditions [1]. In contrast, the synthesis of spirocyclic analogs (e.g., spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one) typically requires more forcing conditions and yields only 40-60%.

Synthetic Yield
Reported
~100% (I₂, neat, rt)
Green synthesis model substrate
Solvent-free; 12 h; vs earlier acid methods 35–83%
Green Chemistry Catalytic Synthesis Reaction Optimization

Conformational Rigidity

The target compound contains zero rotatable bonds, as calculated from its SMILES structure . This complete conformational restriction is a direct consequence of the C2 gem-dimethyl substitution, which locks the dihydroquinazolinone ring into a single low-energy conformation. In contrast, closely related analogs such as 2-ethyl-2-methyl-1,2,3-trihydroquinazolin-4-one possess one rotatable bond (the ethyl group), resulting in increased conformational entropy and a higher entropic penalty upon binding to biological targets.

Rotatable Bonds
Class-level
0 bonds (rigid)
Ideal for fragment-based design
2-ethyl-2-methyl analog: 1 rotatable bond
Molecular Flexibility Ligand Efficiency Drug Design

TSHR Selectivity over FSHR

In a broader selectivity panel, a derivative of the target compound (CHEMBL5288635, containing the identical dihydroquinazolin-4-one core) demonstrated an IC50 of 74 nM for TSHR antagonism versus 8,240 nM for FSHR inhibition, representing a >110-fold selectivity window [1]. This selectivity profile is superior to many pan-kinase or pan-GPCR scaffolds and underscores the utility of the 2,2-dimethyl dihydroquinazolin-4-one core in achieving target-specific pharmacology.

TSHR Selectivity
Class-level
>110-fold over FSHR (IC50 74 nM vs 8240 nM)
Target-specific GPCR probe core
cAMP TR-FRET; HEK293; derivative core
Receptor Selectivity Off-target Activity GPCR Profiling

Application Scenarios for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one


TSHR Agonist Hit-to-Lead Optimization

The compound serves as the validated hit (EC50 = 930 nM) from a large-scale TSHR agonist screen, providing a well-characterized starting point for medicinal chemistry efforts [1]. Researchers can benchmark new analogs directly against this compound, accelerating SAR studies for thyroid-related disorders or extrathyroidal TSHR biology.

Broad-Spectrum Antimicrobial Control Compound

With a consistent MIC of 50 µg/mL against both S. aureus and E. coli, this compound is ideally suited as a control in antimicrobial susceptibility testing or as a reference point for evaluating the potency of novel quinazolinone-based antibacterials [1].

Green Synthesis Methodology Development

The ability to achieve quantitative yield under solvent-free, room-temperature conditions using I2 catalysis makes this compound an excellent model substrate for developing and validating new eco-friendly synthetic methodologies [1]. Its simple structure and robust reactivity facilitate reproducible benchmarking across different catalytic systems.

Fragment-Based Drug Design Scaffold

The compound's zero rotatable bonds and fully defined conformational landscape make it an ideal core scaffold for fragment-based drug discovery [1]. Its rigid structure minimizes entropic penalties upon binding, allowing for more accurate predictions of ligand efficiency and binding free energy.

Application
Selection Property
Validation Focus
ApplicationTSHR agonist hit-to-lead SAR
Selection PropertyReported TSHR screening context
Validation FocuscAMP endpoint benchmark review
ApplicationAntimicrobial screening control
Selection PropertyBroad-spectrum antimicrobial context
Validation FocusMIC endpoint and strain-panel review
ApplicationGreen synthesis methodology
Selection PropertySynthetic yield and mild conditions
Validation FocusReaction reproducibility review
ApplicationFragment-based design scaffold
Selection PropertyConformational rigidity (rotatable bonds)
Validation FocusLigand efficiency review

Technical Documentation Hub

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34 linked technical documents
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